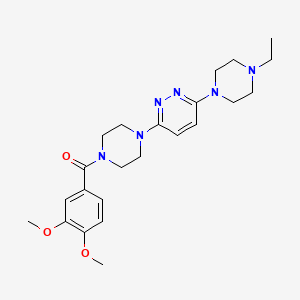
(3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a dimethoxyphenyl group, a pyridazinyl group, and two piperazinyl groups . These groups are common in medicinal chemistry and are often found in pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine rings would provide a degree of flexibility to the molecule, while the dimethoxyphenyl and pyridazinyl groups could participate in various interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The piperazine rings might undergo reactions at the nitrogen atoms, while the dimethoxyphenyl and pyridazinyl groups could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Herbicidal and Plant Growth Regulatory Activity
Pyridazinone derivatives have been studied for their herbicidal properties. Research indicates that these compounds can inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Notably, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and its analogs demonstrate such effects. Additionally, specific molecular modifications in pyridazinones can confer resistance to metabolic detoxification in plants and interfere with chloroplast development, akin to the actions of amitrole and dichlormate (Hilton et al., 1969).
Antimicrobial Properties
Pyridazinone derivatives, including those related to the queried compound, have shown variable and modest antimicrobial activities against bacteria and fungi. Synthesized compounds based on 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid have been evaluated for their in vitro antimicrobial activity, demonstrating potential in this domain (Patel et al., 2011).
Neuropharmacological Applications
Certain pyridazinone derivatives exhibit significant neuropharmacological effects. They have been synthesized as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, displaying substantial inhibitory activity. These derivatives have potential applications in treating neurodegenerative disorders like Alzheimer's disease. Additionally, their antimicrobial activities have also been noted (Ozçelik et al., 2010).
Analgesic and Anti-inflammatory Applications
Pyridazinone derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. Studies have shown that these compounds, especially those carrying the arylpiperazinyl structure, are effective in reducing pain and inflammation in vivo. Their side effects on the gastric mucosa have been examined and found to be lesser compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3/c1-4-26-9-11-27(12-10-26)21-7-8-22(25-24-21)28-13-15-29(16-14-28)23(30)18-5-6-19(31-2)20(17-18)32-3/h5-8,17H,4,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMPJBRHODBOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2938466.png)
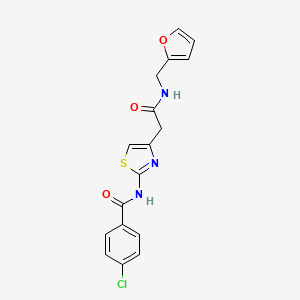


![N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2938470.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)
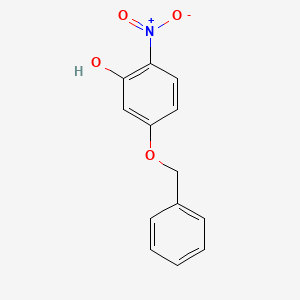
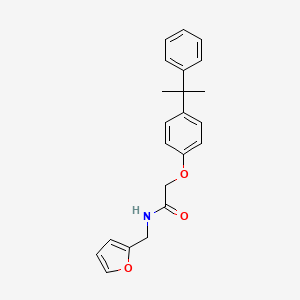
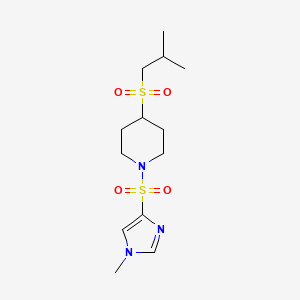
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
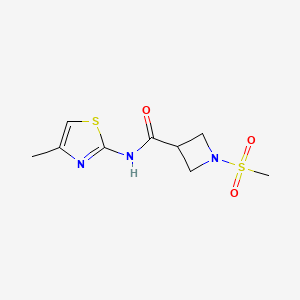
![3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2938483.png)
![2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2938486.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)